Cas no 132319-56-3 (INDO-1, Pentapotassium Salt)
INDO-1, Pentapotassium Salt structure
Product Name:INDO-1, Pentapotassium Salt
Numéro CAS:132319-56-3
Le MF:C32H26K5N3O12
Mégawatts:840.053253650665
CID:133571
PubChem ID:6098030
Update Time:2025-04-19
INDO-1, Pentapotassium Salt Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Indole-6-carboxylicacid,2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-,potassium salt (1:5)
- 1H-Indole-6-carboxylicacid,2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-...
- 1H-Indole-6-carboxylicacid,2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-,p
- INDO 1 pentapotassium salt
- INDO 1 PENTAPOTASSIUM SALT (LARGE SHIFT IN FLUORESCENCE EMISSION FROM 480MM TO 400MM)
- Indo-1 pentapotassium salt
- pentapotassium,2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
- INDO 1
- INDO 1 PENTASODIUM
- indo 1 pentapotassium
- Indo-1 (potassium salt)
- INDO 1 PENTASODIUM SALT
- 1-[2-Amino-5-(6-carboxyindol-2-yl)phenoxy]-2-(2 -amino-5 -methylphenoxy)ethane- N,N,N ,N -tetraacetic acid
- 4-(6-CARBOXY-2-INDOLYL)-4'-METHYL-2,2-(ETHYLENEDIOXY)DIANILINE-N,N,N',N'-TETRAACETIC ACID PENTAPOTASSIUM SALT
- 2-[4-[Bis(carboxyMethyl)aMino]-3-[2-[2-[bis(carboxyMethyl)aMino]-5-Methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic Acid PotassiuM Salt
- 1h-indole-6-carboxylic Acid, 2-[4-[bis (carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl) Amino]-5-methylphenoxy]ethoxy]phenyl]-, Pentapotassium Salt
- 132319-56-3
- INDO-1, Pentapotassium Salt
- Indo 1 pentapotassiumsalt
- 4-(6-Carboxy-2-indolyl)-4'-methyl-2,2'-(ethylenedioxy)dianiline-N,N,N',N'-tetraacetic acid pentapostassium salt
- pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
- DTXSID70421985
- MFCD00077797
- Indo-1
- Indo 1, for fluorescence, >=90% (HPLC)
- 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-Indole-6-carboxylic acid pentapotassium salt
- CHEMBL39645
- 1H-Indole-6-carboxylicacid,2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-,potassium salt(1:5)
- FT-0627209
- starbld0035861
- Potassium 2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-carboxylato-1H-indol-2-yl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate
- DB-251134
- 2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid potassium salt (1:5)
- pentapotassium 2-{4-[bis(carboxylatomethyl)amino]-3-(2-{2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}ethoxy)phenyl}-1H-indole-6-carboxylate
- G79771
-
- MDL: MFCD00077797
- Piscine à noyau: 1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5
- La clé Inchi: VGZPRMSXVNDMAN-UHFFFAOYSA-I
- Sourire: [K+].[K+].[K+].[K+].[K+].O(CCOC1C=C(C)C=CC=1N(CC(=O)[O-])CC(=O)[O-])C1C=C(C=CC=1N(CC(=O)[O-])CC(=O)[O-])C1=CC2C=CC(C(=O)[O-])=CC=2N1
Propriétés calculées
- Qualité précise: 838.97000
- Masse isotopique unique: 838.9701807g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 52
- Nombre de liaisons rotatives: 17
- Complexité: 1060
- Nombre d'unités de liaison covalente: 6
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: Impossible à utiliser
- Surface topologique des pôles: 241
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Point de fusion: >250 ℃
- Point d'ébullition: 1016.3°C at 760 mmHg
- Point d'éclair: 568.4°C
- Solubilité: Soluble in water
- Le PSA: 241.38000
- Le LogP: -3.42300
- λ max: 346nm, 330nm
- Solubilité: Impossible à utiliser
INDO-1, Pentapotassium Salt Informations de sécurité
- Wgk Allemagne:3
- Instructions de sécurité: S22-S24/25
- Carte FOCA taille f:8-10-23
- Conditions de stockage:−20°C
INDO-1, Pentapotassium Salt PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | I545000-1mg |
INDO-1, Pentapotassium Salt |
132319-56-3 | 1mg |
$167.00 | 2023-05-18 | ||
| TRC | I545000-10mg |
INDO-1, Pentapotassium Salt |
132319-56-3 | 10mg |
$1315.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72040-1mg |
Indo-1 (potassium salt) |
132319-56-3 | 98% | 1mg |
¥1481.00 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202661-1 mg |
INDO 1 pentapotassium salt, |
132319-56-3 | 1mg |
¥714.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-460753-1 mg |
Indo-1, pentapotassium salt, |
132319-56-3 | 1mg |
¥903.00 | 2023-05-31 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-460753-1mg |
Indo-1, pentapotassium salt, |
132319-56-3 | 1mg |
¥903.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-202661-1mg |
INDO 1 pentapotassium salt, |
132319-56-3 | 1mg |
¥714.00 | 2023-09-05 | ||
| 1PlusChem | 1P0010ZU-1mg |
1H-Indole-6-carboxylic acid, 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-, potassium salt (1:5) |
132319-56-3 | ≥90% | 1mg |
$178.00 | 2023-12-22 | |
| TRC | I545000-100mg |
INDO-1, Pentapotassium Salt |
132319-56-3 | 100mg |
$ 17000.00 | 2023-09-07 | ||
| A2B Chem LLC | AA47146-1mg |
1H-Indole-6-carboxylic acid, 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-, potassium salt (1:5) |
132319-56-3 | ≥90% | 1mg |
$117.00 | 2024-04-20 |
INDO-1, Pentapotassium Salt Littérature connexe
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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